3-(2-Bromoethyl)furan
Overview
Description
Synthesis Analysis
The synthesis of furan derivatives, including “3-(2-Bromoethyl)furan,” typically involves strategies such as palladium-catalyzed cyclization reactions and base-mediated tandem addition-cyclization processes. For example, Ma & Li (2000) have shown that 3-allylic polysubstituted furans can be synthesized via a palladium-catalyzed cyclization reaction of allylic bromides with differently substituted 1,2-allenyl ketones, hinting at methodologies potentially applicable to the synthesis of “3-(2-Bromoethyl)furan” (Ma & Li, 2000).
Molecular Structure Analysis
The molecular structure of “3-(2-Bromoethyl)furan” derivatives can be analyzed through crystallographic studies, as demonstrated by Xiao et al. (2010), who studied a closely related compound. Such analyses reveal intricate details about the spatial arrangement of atoms, intramolecular interactions, and how these aspects influence the compound's reactivity and properties (Xiao et al., 2010).
Chemical Reactions and Properties
The chemical reactivity of “3-(2-Bromoethyl)furan” involves its participation in various organic transformations, including nucleophilic substitutions and palladium-mediated coupling reactions. Gill et al. (2008) have developed a method for the synthesis of 2-bromo-3-aroyl-benzo[b]furans, employing the 2-bromo group as a versatile handle for further chemical modifications, suggesting similar reactivity could be explored with “3-(2-Bromoethyl)furan” (Gill et al., 2008).
Scientific Research Applications
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- Furan derivatives are used in the synthesis of epoxy resins .
- The processes involved in the monomers preparation, such as reductive amination, etherification, esterification and carbonatation are listed .
- The influence of the substituents on furan moieties (O, CO, CH 2 ) and the spacer between these groups have also been evaluated .
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Furan Platform Chemicals Beyond Fuels and Plastics
- Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural) .
- The manufacture and uses of FPCs are discussed .
- The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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- Furan synthesis involves a mild oxidation of alkyl enol ethers to enals .
- This methodology tolerates a diverse array of functional groups, while allowing the formation of di-, tri-, and tetrasubstituted olefins .
- The application of this methodology to intramolecular reactions of alkyl enol ethers containing pendant alcohols provides furan and 2,5-dihydrofuran products .
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- Furan, its oxygen congener, and furan derivatives have received comparatively less attention due to their intrinsic instability .
- Incorporating furan into conjugated systems can confer many benefits, including increases in conjugation, improved solubility, and better transport properties .
- This Concept Article presents recent advances in furans containing conjugated materials .
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Biological Transformations of Furanic Platform Molecules
- Furfural and 5-HMF formed during the lignocellulosic pre-treatment remain in the aqueous hydrolysates that are used as fermentable sugars .
- Aldehydes in general are very toxic to living cells, since they cause great damage to proteins, nucleic acids, and organelles through the formation of reactive oxygen species and also inhibit essential enzymes in primary metabolism .
Safety And Hazards
The safety data sheet for “3-(2-Bromoethyl)furan” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is also suspected of causing genetic defects and may cause damage to organs through prolonged or repeated exposure . It is very toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .
properties
IUPAC Name |
3-(2-bromoethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-3-1-6-2-4-8-5-6/h2,4-5H,1,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORNSEMITWVIZSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20348976 | |
Record name | 3-(2-bromoethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Bromoethyl)furan | |
CAS RN |
98126-46-6 | |
Record name | 3-(2-bromoethyl)furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20348976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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